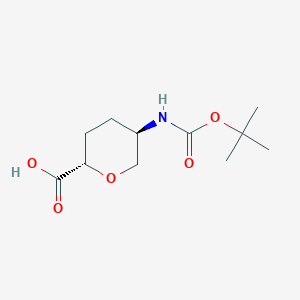
(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid, more commonly known as Boc-L-tryptophan, is an important chemical compound that is used in a wide range of scientific research applications. It is an amino acid derivative that has been used in the synthesis of many different compounds, including peptides and proteins. Additionally, Boc-L-tryptophan has been studied for its biochemical and physiological effects and has been found to have a number of potential benefits for laboratory experiments.
Applications De Recherche Scientifique
Biologically Active Compounds of Plants
Carboxylic acids derived from plants, including various structural analogs, have been extensively studied for their biological activities. A literature review revealed that structural differences in selected carboxylic acids significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This suggests that specific carboxylic acids and their derivatives, like "(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid," could have potential applications in developing new antioxidant and antimicrobial agents based on their structural properties (B. Godlewska-Żyłkiewicz et al., 2020).
Pyrazole Carboxylic Acid and Derivatives
Pyrazole carboxylic acid derivatives, which share a functional group similarity with the compound of interest, are highlighted for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This indicates the potential for synthesizing and exploring novel derivatives of "this compound" to discover new therapeutic agents (A. Cetin, 2020).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of microbial growth by carboxylic acids, including their effect on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, provides insights into the potential application of specific carboxylic acids in controlling microbial processes in biotechnological applications. This could suggest the exploration of "this compound" as a biocatalyst inhibitor or modulator (L. Jarboe et al., 2013).
Applications in Sustainable Materials and Fuels
Carboxylic acids and their derivatives are pivotal in synthesizing value-added chemicals, monomers, and polymers from biomass, indicating the role of carboxylic acids in sustainable chemistry. The compound of interest could thus be a candidate for developing new materials or as an intermediate in producing bio-based plastics or fuels, showcasing its potential in green chemistry and sustainability efforts (V. M. Chernyshev et al., 2017).
Role in Plant Defense Mechanisms
Studies on proline and pyrroline-5-carboxylate metabolism in plant defense highlight the importance of carboxylic acid metabolism in response to pathogen invasion, suggesting potential agricultural applications of carboxylic acid derivatives in enhancing crop resilience against pathogens (A. Qamar et al., 2015).
Propriétés
IUPAC Name |
(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448490 |
Source


|
| Record name | 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603130-13-8 |
Source


|
| Record name | 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-L-erythro-hexonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603130-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






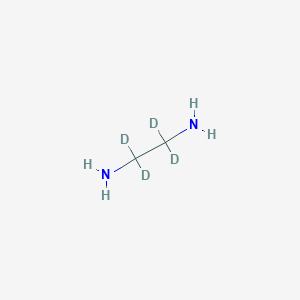

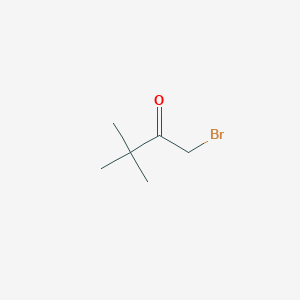
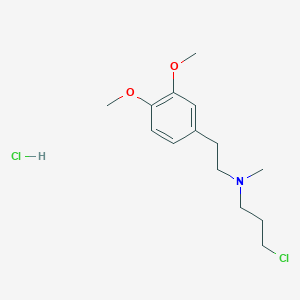


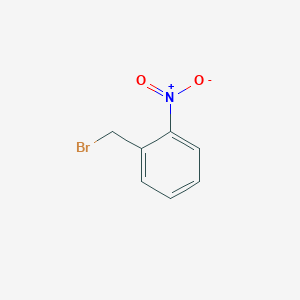
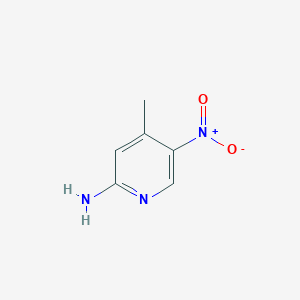
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)